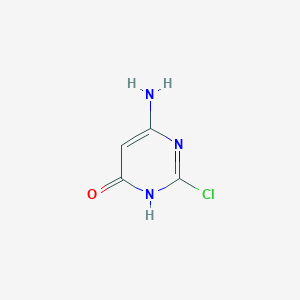

6-Amino-2-chloropyrimidin-4-OL

Beschreibung

The Pyrimidine (B1678525) Nucleus: Fundamental Significance in Chemical and Medicinal Sciences

The pyrimidine ring system is a cornerstone of organic and medicinal chemistry, primarily due to its widespread presence in biologically crucial molecules. nih.govnih.gov As a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3, pyrimidine and its derivatives are integral components of all living cells. scispace.comwjarr.com This fundamental role stems from their incorporation into the nucleobases uracil, thymine, and cytosine, which are the essential building blocks of nucleic acids, DNA and RNA. nih.govscispace.com The unique electronic properties and the ability of the pyrimidine ring to participate in various chemical reactions have made it a "privileged scaffold" in drug discovery. nih.gov

Historical Perspectives on Pyrimidine Derivatives

The study of pyrimidines dates back to the 19th century, with the isolation of alloxan (B1665706) in the early 1800s and the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported by Grimaux in 1879. wikipedia.org The systematic investigation of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and proposed the name "pyrimidin" in 1885. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.org Over the decades, the rich chemistry of pyrimidines has been extensively explored, leading to the development of a vast number of synthetic derivatives with a wide array of applications.

Importance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, characterized by a cyclic structure containing at least one atom other than carbon, are of paramount importance in the field of drug discovery. rroij.commdpi.comnih.gov They represent a diverse class of molecules that form the backbone of a majority of pharmaceuticals. nih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, such as polarity, solubility, and the capacity for hydrogen bonding. nih.gov These properties are crucial for effective interaction with biological targets like enzymes and receptors. mdpi.com Pyrimidine derivatives, as a prominent class of nitrogen-containing heterocycles, have been extensively investigated and developed into drugs for treating a wide spectrum of diseases, including cancer, microbial infections, and cardiovascular disorders. wjarr.comijsrtjournal.com

Specific Focus on Halogenated and Aminated Pyrimidinols

Within the broad family of pyrimidines, those bearing halogen, amino, and hydroxyl groups are of particular interest due to the combined reactivity and functionality these substituents provide. 6-Amino-2-chloropyrimidin-4-ol is a prime example of such a multifunctional scaffold.

Structural Features and Functional Group Significance of the this compound Scaffold

The molecular structure of this compound is defined by a pyrimidine ring with three distinct functional groups. The arrangement of these groups—an amino group at position 6, a chlorine atom at position 2, and a hydroxyl group at position 4—creates a molecule with multiple reactive sites. This allows for selective chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The compound exists in a solid state and has a molecular weight of 145.55 g/mol . fluorochem.co.uk

The structure of this compound also allows for the existence of tautomers, specifically the keto-enol tautomerism between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. wikipedia.orgbasicmedicalkey.com The predominant tautomer can be influenced by factors such as the solvent and the presence of other interacting molecules. researchgate.net

Relevance of Chlorine Substitution in Pyrimidine Chemistry

The presence of a chlorine atom on the pyrimidine ring, as seen in this compound, is highly significant for its chemical reactivity. scispace.com Halogenated pyrimidines are key substrates for nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgsemanticscholar.org The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes it π-deficient, facilitating the attack of nucleophiles. wikipedia.org The chlorine atom at the 2-position is a good leaving group, allowing for its displacement by a variety of nucleophiles to introduce new functional groups. wikipedia.org This reactivity is a cornerstone of the synthetic utility of chloro-substituted pyrimidines in creating libraries of compounds for drug discovery. semanticscholar.org For instance, the chlorine atom at the C2 position can be substituted by an amino group through nucleophilic substitution reactions. smolecule.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-4-7-2(6)1-3(9)8-4/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOBFXHVXPTWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482777 | |

| Record name | 6-AMINO-2-CHLOROPYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52386-11-5 | |

| Record name | 6-AMINO-2-CHLOROPYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 6 Amino 2 Chloropyrimidin 4 Ol

Nucleophilic Aromatic Substitution (SNAr) on the Chloropyrimidine System

The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the presence of two ring nitrogen atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position serves as a good leaving group in these reactions, allowing for the introduction of a variety of nucleophiles.

Influence of Amino and Hydroxyl Groups on Reactivity

The amino (-NH2) and hydroxyl (-OH) groups, located at the C6 and C4 positions respectively, play a crucial role in modulating the reactivity of the chloropyrimidine system. Both are electron-donating groups through resonance, which generally deactivates an aromatic ring towards nucleophilic attack. However, their positions relative to the chlorine atom at C2 are critical.

Regioselectivity in Substitution Reactions

In pyrimidine systems containing multiple halogen substituents, the regioselectivity of nucleophilic attack is a key consideration. It has been established that nucleophilic attack on chloropyrimidines generally follows the order of reactivity: C4/C6 > C2 >> C5. arkat-usa.org This preferential reactivity is attributed to the greater activation of the C4 and C6 positions by the two ring nitrogen atoms.

In the case of 6-Amino-2-chloropyrimidin-4-ol, the chlorine atom is at the C2 position. While this position is generally less reactive than C4 or C6, the presence of activating groups on the ring can still facilitate substitution. In reactions involving polysubstituted pyrimidines, the substitution pattern is often dictated by the specific reaction conditions and the nature of the incoming nucleophile. For instance, in related 2,4-dichloropyrimidine (B19661) systems, nucleophilic substitution occurs preferentially at the C4 position.

Reactions Involving the Amino Functionality

The amino group at the C6 position is a key site of reactivity, participating in protonation, as well as condensation and cyclization reactions.

Protonation and Acidity of the Amino Group

Condensation and Cyclization Reactions

The amino group of this compound is a potent nucleophile and can participate in condensation reactions with various electrophiles. A particularly important application of this reactivity is in the synthesis of fused heterocyclic systems, most notably purines. rsc.org

In a typical purine (B94841) synthesis, the 6-aminopyrimidine derivative undergoes a cyclocondensation reaction with a one-carbon synthon, such as formic acid or a derivative thereof. This reaction involves the initial formation of an amidine intermediate, followed by intramolecular cyclization and dehydration to yield the purine ring system. This strategy is a cornerstone in the synthesis of a wide array of biologically active purine analogs. nih.govmdpi.com

Table 1: Examples of Reagents for Purine Synthesis from Aminopyrimidines

| Reagent | Resulting Fused Ring |

|---|---|

| Formic acid | Purine |

| Diethoxymethyl acetate | Purine |

| Triethyl orthoformate | Purine |

Reactions at the Hydroxyl Position (Enol-Keto Tautomerism)

The hydroxyl group at the C4 position of this compound gives rise to the phenomenon of enol-keto tautomerism. The molecule can exist in equilibrium between the enol form (6-amino-2-chloro-4-hydroxypyrimidine) and the more stable keto form (6-amino-2-chloro-1H-pyrimidin-4-one).

In the solid state, derivatives of 4-hydroxypyrimidine (B43898) are known to predominantly exist in the keto tautomeric form. nih.gov This preference is due to the greater thermodynamic stability of the amide-like keto form. In solution, the position of the equilibrium can be influenced by factors such as the solvent polarity and pH.

The hydroxyl/keto functionality can also be a site for chemical modification. For example, the oxygen atom can be alkylated or acylated, although such reactions may compete with nucleophilic substitution at the C2 position. The specific reactivity at this position is dependent on the reaction conditions and the reagents employed.

Table 2: Tautomeric Forms of this compound

| Tautomeric Form | Structure |

|---|---|

| Enol Form | This compound |

Oxidation and Reduction Pathways

The oxidation and reduction pathways of this compound are determined by the functionalities present on the pyrimidine ring: the chloro, amino, and hydroxyl groups.

Oxidation: The literature on the direct oxidation of this compound is not extensive. However, the aminopyrimidine structural motif is found in various biologically active compounds, and studies on similar structures suggest potential oxidative behaviors. For instance, substituted 5-aminopyrimidines have been shown to possess antioxidant activity, implying they can undergo oxidation. nih.gov Enzymatic oxidation is a plausible pathway, as flavoproteins are known to catalyze the oxidation of primary and secondary amines. nih.gov This process typically involves the conversion of a C-N single bond to a double bond, which is often followed by hydrolysis. nih.gov Furthermore, enzymatic systems like cytochrome c oxidase, a key enzyme in cellular respiration, are responsible for complex oxidation reactions and could potentially interact with pyrimidine derivatives. nih.govwikipedia.orgnih.gov The oxidation of the amino group could proceed in a stepwise manner, potentially forming hydroxylamine (B1172632) and nitroso intermediates. sci-hub.sezendy.io

Reduction: A significant reduction pathway for this compound involves the reductive dehalogenation of the C2-chloro substituent. This type of reaction is characteristic of chloropyrimidines, where the halogen atom is removed and replaced with a hydrogen atom. This transformation can be achieved using several methods, including catalytic hydrogenation with a palladium catalyst or treatment with reducing metals like zinc dust in an appropriate solvent system. The efficiency of this dehalogenation is a critical aspect of the synthetic utility of chloropyrimidines, allowing for the generation of the corresponding unsubstituted pyrimidine core.

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, predicting reactivity, and calculating kinetic parameters. For a molecule like this compound, these methods offer insights that are complementary to experimental studies.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reactivity of molecules. For pyrimidine derivatives, DFT calculations are routinely employed to predict sites of reactivity, analyze molecular orbitals, and understand substituent effects.

Key applications of DFT for this compound include:

Electron Density and Reactivity Prediction: DFT calculations can map electron density distributions across the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) centers, predicting the most likely sites for chemical attack. For this molecule, DFT would be crucial in assessing the reactivity of the C2 position for nucleophilic aromatic substitution (SNAr).

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The energy gap between the HOMO and LUMO provides information about the molecule's stability and reactivity. A smaller gap generally indicates higher reactivity. DFT is used to calculate the energies and visualize the spatial distribution of these orbitals, offering insights into potential charge transfer interactions during a reaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within the molecule, including charge distribution and delocalization effects.

Commonly used DFT functionals and basis sets for studying pyrimidine derivatives are summarized in the table below.

| Parameter | Common Methods/Basis Sets | Application |

|---|---|---|

| Functional | B3LYP, M06-2X, ωB97XD, CAM-B3LYP | Approximates the exchange-correlation energy. |

| Basis Set | 6-31G*, 6-311G(d,p), 6-31+g(d,p), Def2-SVPD | Describes the atomic orbitals used in the calculation. |

| Analysis | FMO, NBO, MESP, Mulliken Charges | Provides insights into reactivity, stability, and electronic properties. |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not widely published, this technique is extensively applied to pyrimidine derivatives, particularly in the context of medicinal chemistry and materials science. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior.

Potential applications for MD simulations of this compound include:

Conformational Analysis: Investigating the flexibility of the molecule and the rotational barriers of its substituent groups.

Solvation Effects: Understanding how the molecule interacts with different solvents, which can significantly influence reaction rates and mechanisms.

Biomolecular Interactions: If studied as a potential bioactive agent, MD simulations could model its binding to a biological target like a protein or enzyme. These simulations help to assess the stability of the ligand-protein complex, identify key intermolecular interactions (e.g., hydrogen bonds), and calculate binding free energies.

Transition State Analysis

Understanding the kinetics of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Transition state analysis provides the activation energy (energy barrier), which is crucial for determining the reaction rate.

For this compound, a primary reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced. Transition state analysis would be used to:

Calculate Activation Barriers: Computational methods can locate the geometry of the transition state and calculate its energy relative to the reactants. A lower energy barrier indicates a faster reaction.

Elucidate Reaction Mechanisms: The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For SNAr reactions, this involves modeling the formation of the Meisenheimer complex intermediate.

Predict Regioselectivity: In cases where a molecule has multiple potential reaction sites, transition state analysis can be performed for each pathway. The pathway with the lowest activation energy will be the kinetically favored one. For example, calculations could compare the energy barrier for a nucleophile attacking the C2-chloro position versus other sites on the ring, explaining why substitution at C2 is typically preferred.

Advanced Spectroscopic and Analytical Characterization for Research on 6 Amino 2 Chloropyrimidin 4 Ol

Chromatographic Methods

Chromatographic techniques are fundamental for the separation, identification, and quantification of 6-Amino-2-chloropyrimidin-4-ol from reaction mixtures and for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of pyrimidine (B1678525) derivatives. researchgate.net For this compound, reversed-phase HPLC is the most common approach. The separation is typically achieved on C8 or C18 silica gel columns. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile or methanol. researchgate.netgoogle.com For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate are used instead of non-volatile salts. sielc.com

UV-Vis detection is standard, leveraging the chromophoric nature of the pyrimidine ring. The detection wavelength is typically set around 200-210 nm or 260-270 nm to achieve high sensitivity. google.comnih.gov Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification by furnishing molecular weight and fragmentation data, which is invaluable for structural confirmation and impurity profiling.

Table 1: Illustrative HPLC-UV Method Parameters for Pyrimidine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 3 µm |

| Mobile Phase | A: 20mM Potassium Dihydrogen Phosphate (aq) B: Methanol google.com |

| Gradient | 10% B for 1.8 min, ramp to 50% B over 8.5 min, hold for 2.5 min google.com |

| Flow Rate | 1.0 mL/min google.com |

| Column Temperature | 45 °C google.com |

| Detection | UV at 210 nm google.com |

Due to the low volatility of this compound, which contains polar amino and hydroxyl functional groups, direct analysis by Gas Chromatography (GC) is not feasible. sigmaaldrich.com Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comyoutube.com

Silylation is a widely used derivatization technique for compounds with active hydrogens. sigmaaldrich.comnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the amino and hydroxyl groups to replace the acidic protons with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. usra.edusigmaaldrich.com The resulting silylated derivative is sufficiently volatile for GC separation and subsequent detection by mass spectrometry. GC-MS analysis provides high-resolution separation and detailed mass spectra, which are useful for unambiguous identification and quantification. nih.gov

Table 2: Typical GC-MS Derivatization and Analysis Conditions

| Step | Parameter | Description |

|---|---|---|

| Derivatization | Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov |

| Conditions | Incubation at 30-75 °C for 30-60 minutes sigmaaldrich.comnih.gov | |

| GC Analysis | Column | DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm sigmaaldrich.com |

| Carrier Gas | Helium at 1.0 mL/min | |

| Injection Mode | Splitless at 280 °C | |

| MS Detection | Ionization | Electron Impact (EI) at 70 eV |

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the preliminary assessment of product purity. researchgate.net For a polar compound like this compound, a silica gel plate (a polar stationary phase) is typically used.

The choice of the mobile phase (eluent) is critical for achieving good separation. merckmillipore.com A mixture of solvents is often required. For moderately polar to polar compounds, solvent systems such as ethyl acetate/hexane or dichloromethane/methanol are common starting points. rochester.edureddit.com The polarity of the eluent is adjusted to obtain an optimal retention factor (Rf) value, ideally between 0.3 and 0.6. reddit.com Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the UV-absorbing nature of the pyrimidine ring, or by using staining reagents like iodine vapor or ninhydrin, which reacts with the primary amino group. ictsl.net

Table 3: Example TLC Systems for Analysis of Polar Heterocyclic Compounds

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Expected Rf Range |

|---|---|---|---|

| Silica Gel 60 F254 | Dichloromethane : Methanol (9:1 v/v) | UV light (254 nm) | 0.3 - 0.5 |

| Silica Gel 60 F254 | Ethyl Acetate : Hexane (1:1 v/v) | Iodine Vapor | 0.2 - 0.4 |

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its structure. Due to potential tautomerism (keto-enol and amino-imino forms), the observed chemical shifts can be sensitive to the solvent and concentration.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple. A singlet in the aromatic region corresponds to the proton at the C5 position of the pyrimidine ring. The protons of the amino (-NH₂) group would typically appear as a broad singlet. The position of the hydroxyl (-OH) proton (in the enol form) or the N-H proton (in the keto form) can vary and may exchange with deuterium in solvents like D₂O.

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the four carbon atoms in the pyrimidine ring. The chemical shifts of these carbons are influenced by the attached substituents (amino, chloro, and hydroxyl/carbonyl groups), providing key structural information.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 5.0 - 6.0 | s | C5-H |

| ~ 6.5 - 7.5 | br s | -NH₂ | |

| ~ 10.0 - 12.0 | br s | -OH / N-H | |

| ¹³C | ~ 160 - 170 | s | C4 (C-OH / C=O) |

| ~ 155 - 165 | s | C6 (C-NH₂) | |

| ~ 150 - 160 | s | C2 (C-Cl) | |

| ~ 90 - 100 | s | C5 (C-H) |

Note: Predicted values are based on data from similar pyrimidine structures and are solvent-dependent. rsc.orgnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of its key functional groups. vandanapublications.com

The analysis of a structurally similar compound, 2-Amino-4,6-dichloropyrimidine, provides a basis for assigning the expected vibrational modes. asianpubs.org Key absorptions would include N-H stretching vibrations for the amino group, a C=O stretch if the compound exists predominantly in the keto (pyrimidinone) form, O-H and C-O stretches for the enol form, C-Cl stretching, and various C=C and C=N stretching vibrations characteristic of the pyrimidine ring. asianpubs.org

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 3500 | Medium-Strong | N-H Asymmetric & Symmetric Stretch asianpubs.org | Amino (-NH₂) |

| ~ 3200 | Broad | O-H Stretch (if H-bonded) | Hydroxyl (-OH) |

| 1640 - 1680 | Strong | C=O Stretch (Amide I band) | Pyrimidinone Ring |

| 1550 - 1620 | Strong | N-H Bend / C=C & C=N Ring Stretches | Amino / Pyrimidine Ring |

| 1000 - 1250 | Medium-Strong | C-O Stretch | Enol form |

| 600 - 800 | Medium-Strong | C-Cl Stretch | Chloro (-Cl) |

Note: The presence and position of the C=O and O-H bands can provide insight into the predominant tautomeric form. researchgate.netlibretexts.org

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition of the molecule.

In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed, corresponding to its monoisotopic mass. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be expected, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Illustrative Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

| HRMS | Exact Mass | 145.0148 |

| MS | Molecular Ion ([M]⁺) | m/z 145 |

| MS | Isotopic Peak ([M+2]⁺) | m/z 147 |

| MS/MS | Major Fragment Ions | Loss of Cl, NH₂, OH; Ring Cleavage Products |

UV-Vis Spectroscopy for Electronic Transitions and Ionization Studies

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions and ionization behavior of this compound. The absorption of ultraviolet and visible light by a molecule corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the presence of the pyrimidine ring with its conjugated π-system, along with the amino and hydroxyl auxochromes, is expected to give rise to characteristic absorption bands in the UV region. The primary electronic transitions would likely be π → π* and n → π* transitions. The π → π* transitions, originating from the C=C and C=N bonds of the pyrimidine ring, are typically of high intensity. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally of lower intensity.

Ionization studies can be performed by analyzing the changes in the UV-Vis spectrum at different pH values. The amino and hydroxyl groups, as well as the nitrogen atoms in the pyrimidine ring, can be protonated or deprotonated, leading to shifts in the absorption maxima (λmax). These shifts provide information about the pKa values of the different ionizable groups within the molecule.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Methanol | ~230 | High | π → π |

| Methanol | ~270 | Moderate | π → π |

| Methanol | ~320 | Low | n → π* |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful for assessing its thermal stability, purity, and phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information about the thermal stability and decomposition profile of the compound. For this compound, the TGA thermogram would show the temperature at which the compound begins to decompose and the percentage of weight loss at different stages of decomposition. This information is critical for determining the upper-temperature limit for its handling and storage.

Differential Scanning Calorimetry (DSC) for Purity and Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram can reveal information about melting point, purity, and the presence of any phase transitions. For this compound, a sharp endothermic peak in the DSC curve would indicate its melting point. The narrowness of this peak can be used as an indicator of the compound's purity. Broader peaks may suggest the presence of impurities.

Table 3: Illustrative Thermal Analysis Data for this compound

| Technique | Parameter | Expected Observation |

| TGA | Onset of Decomposition | > 200 °C |

| TGA | Residue at 600 °C | Low percentage, indicating complete decomposition |

| DSC | Melting Point | Sharp endothermic peak |

| DSC | Purity | Indicated by the sharpness of the melting endotherm |

Computational and Theoretical Studies on 6 Amino 2 Chloropyrimidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecules. For pyrimidine (B1678525) derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate various molecular properties. nih.gov

The electronic structure of a molecule dictates its physical and chemical properties. For derivatives similar to 6-amino-2-chloropyrimidin-4-ol, studies have shown that the arrangement of substituents on the pyrimidine ring leads to a polarized molecular-electronic structure. nih.gov Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. These calculations reveal the distribution of electron density and help identify the regions of the molecule that are electron-rich or electron-deficient. In this compound, the nitrogen atoms of the pyrimidine ring, the oxygen of the hydroxyl group, and the nitrogen of the amino group are expected to be electron-rich centers due to the presence of lone pairs of electrons.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the electronic excitation energy. nih.govmaterialsciencejournal.org A smaller HOMO-LUMO gap suggests higher reactivity. For pyrimidine derivatives, the HOMO and LUMO are often located on the aromatic ring system. researchgate.net The distribution of these orbitals in this compound would indicate the likely sites for electrophilic and nucleophilic attack.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability. |

This table presents the key parameters derived from HOMO-LUMO analysis and their significance in computational chemistry.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color spectrum. youtube.com Red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netyoutube.com For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, and positive potential near the hydrogen atoms of the amino and hydroxyl groups. researchgate.netresearchgate.net

Molecular Modeling and Simulations

Molecular modeling and simulations extend theoretical insights to more complex biological environments, predicting how a molecule might behave and interact with larger systems like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Pyrimidine derivatives are known to possess a wide range of biological activities and have been the subject of numerous docking studies. semanticscholar.orgrsc.org For instance, various 2-aminopyrimidine (B69317) derivatives have been docked into the active sites of enzymes like β-glucuronidase and ABL1 tyrosine kinase to explore their inhibitory potential. rsc.orgmdpi.com A docking study of this compound would involve placing the molecule into the binding site of a specific biological target to calculate its binding affinity and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

| Potential Biological Target Class | Rationale for Interaction | Key Interacting Groups on Ligand |

| Kinases | Pyrimidine core is a common scaffold for kinase inhibitors. | Amino group, hydroxyl group, and ring nitrogens for H-bonding. |

| Dehydrogenases | Potential for binding in cofactor or substrate pockets. | Hydrogen bond donors/acceptors of the pyrimidine ring. |

| Proteases | Can form key interactions with active site residues. | Polar groups can interact with the catalytic triad. |

This interactive table outlines potential biological target classes for this compound based on the known activities of similar pyrimidine scaffolds.

Pharmacophore Mapping

Pharmacophore mapping is a pivotal step in understanding the potential biological activity of a molecule like this compound. This process involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

For this compound, a hypothetical pharmacophore model could be generated based on its known chemical structure. The primary features would likely include:

Hydrogen Bond Donors (HBD): The amino group (-NH2) and the hydroxyl group (-OH) are strong hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrimidine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.

Aromatic/Hydrophobic Features: The pyrimidine ring itself provides a hydrophobic and aromatic region.

By creating a 3D representation of these features, researchers can screen large compound libraries to find other molecules that share the same pharmacophoric features and thus may have similar biological activity. This approach is significantly more efficient than traditional high-throughput screening.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Location on Molecule | Potential Interaction |

| Hydrogen Bond Donor | Amino Group (-NH2) | Interaction with negatively charged or electronegative residues in a target's active site. |

| Hydrogen Bond Donor | Hydroxyl Group (-OH) | Interaction with negatively charged or electronegative residues in a target's active site. |

| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogens | Interaction with positively charged or electropositive residues in a target's active site. |

| Hydrogen Bond Acceptor | Hydroxyl Group (-OH) | Interaction with positively charged or electropositive residues in a target's active site. |

| Aromatic/Hydrophobic | Pyrimidine Ring | Pi-pi stacking or hydrophobic interactions within the binding pocket. |

Molecular Dynamics Simulations for Ligand-Target Interactions

In a hypothetical MD simulation study, this compound would be docked into the active site of a target protein. The simulation would then be run for a specific duration (e.g., nanoseconds to microseconds) to observe the interaction dynamics. Key parameters to analyze would include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. The simulations can reveal the persistence of hydrogen bonds and other interactions, which is crucial for predicting binding affinity. aablocks.com

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound with a Target Protein

| Parameter | Value/Description | Purpose |

| Simulation Time | 100 nanoseconds | To observe the stability and dynamics of the ligand-protein complex over a significant period. |

| Force Field | AMBER or CHARMM | To accurately model the atomic interactions within the system. |

| Temperature | 300 K | To simulate physiological conditions. |

| Pressure | 1 atm | To simulate physiological conditions. |

| Key Residues for Analysis | Asp145, Lys67, Tyr98 | Hypothetical key residues in the active site to monitor for persistent interactions. |

Predictive Computational Chemistry

Predictive computational chemistry encompasses a range of methods used to forecast the properties and behavior of molecules, which is invaluable in the early stages of drug development.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

ADMET properties are critical for determining the viability of a drug candidate. In silico tools can predict these properties for this compound, saving considerable time and resources compared to experimental methods. These predictions are based on the molecule's structure and physicochemical properties.

For instance, its absorption can be predicted by evaluating its lipophilicity (LogP) and aqueous solubility (LogS). aablocks.com Metabolism prediction would involve identifying potential sites on the molecule that are susceptible to modification by metabolic enzymes. Toxicity predictions would screen for potential structural alerts that are associated with adverse effects.

Table 3: Hypothetical Predicted ADMET Properties of this compound

| Property | Predicted Value | Implication |

| Oral Bioavailability | Moderate to High | The compound is likely to be well-absorbed when administered orally. |

| Blood-Brain Barrier Permeability | Low | The compound is less likely to cross into the central nervous system, potentially reducing CNS side effects. |

| Cytochrome P450 Inhibition | Low | The compound is less likely to interfere with the metabolism of other drugs. |

| hERG Inhibition | Low | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Negative | The compound is unlikely to be mutagenic. |

In Silico Screening and Virtual Drug Design

In silico screening, or virtual screening, uses computational methods to search large libraries of compounds to identify those that are most likely to bind to a drug target. If this compound is identified as a hit compound, its structure can serve as a starting point for designing new, more potent, and selective analogs.

Structure-based virtual screening would involve docking a library of compounds into the 3D structure of the target protein to predict their binding affinity and orientation. Ligand-based virtual screening would use the pharmacophore model of this compound to find other molecules with similar chemical features. This process can significantly narrow down the number of compounds that need to be synthesized and tested experimentally.

Advanced Research Applications and Biological Investigations of 6 Amino 2 Chloropyrimidin 4 Ol Derivatives

Medicinal Chemistry and Drug Discovery

The structural framework of 6-amino-2-chloropyrimidin-4-ol allows for diverse chemical modifications, making it a valuable starting point in drug discovery. Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential to address various therapeutic needs. The inherent biological activity of the pyrimidine (B1678525) core, a fundamental component of nucleic acids, contributes to the pharmacological significance of these compounds.

Antimicrobial Activity

Derivatives of this compound have shown significant promise as antimicrobial agents, exhibiting efficacy against a range of pathogenic bacteria and fungi.

The antibacterial potential of these derivatives has been investigated against several clinically relevant bacteria, including Mycobacterium tuberculosis, Escherichia coli, and Pseudomonas aeruginosa.

Mycobacterium tuberculosis : Tuberculosis remains a global health challenge, necessitating the development of new and effective treatments. Several studies have highlighted the antimycobacterial activity of this compound derivatives. For instance, a series of 2-phenyl-N-(pyridin-2-yl)acetamides were synthesized and evaluated for their effectiveness against M. tuberculosis H37Rv. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to ≤50 μg/mL, with one derivative, ANA-12, showing prominent activity at a MIC of 6.25 μg/mL. researchgate.net Other derivatives also displayed moderate to good anti-tuberculosis activity. researchgate.net Research has also shown that certain pyrrole (B145914) derivatives possess strong inhibitory activity against both M. tuberculosis and some nontuberculosis mycobacteria, including drug-resistant strains. nih.gov

Escherichia coli and Pseudomonas aeruginosa : These Gram-negative bacteria are common causes of opportunistic infections. While some pyrimidine derivatives have shown low antibacterial activity against E. coli researchgate.netresearchgate.net, others have demonstrated more promising results. For example, certain newly synthesized pyrimidine and pyrimidopyrimidine analogs exhibited excellent antimicrobial activity against E. coli when compared to the reference drug ampicillin. nih.gov P. aeruginosa is known for its ability to form biofilms, which contribute to antibiotic resistance. mdpi.com Research into 2-aminobenzimidazole (B67599) derivatives has identified potent anti-biofilm agents against this pathogen. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Derivative | Target Organism | MIC (μg/mL) | Reference |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | researchgate.net |

| ANC-2, ANA-1, ANA 6–8, ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | researchgate.net |

| BM212 (a pyrrole derivative) | Mycobacterium tuberculosis | 0.7 - 1.5 | nih.gov |

In addition to their antibacterial properties, derivatives of this compound have been explored for their antifungal activity. Studies have shown that some of these compounds exhibit efficacy against various fungal strains. For example, a study on 6-Chloro-2,4-diamino pyrimidine demonstrated fungicidal activity against Aspergillus multi, Aspergillus niger, and Candida albicans. researchgate.netresearchgate.net Other research has focused on the synthesis of novel pyrimidine derivatives and their evaluation against a panel of clinically important fungal pathogens. mdpi.com The pyrrole derivative BM212, for instance, has shown marked activity against several yeast species, including Candida albicans and Cryptococcus neoformans. nih.gov Furthermore, novel pyrimidine and pyrimidopyrimidine derivatives have demonstrated excellent antifungal activity against Candida albicans and Aspergillus flavus when compared to the reference drug clotrimazole. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

| Derivative/Compound | Target Organism(s) | Activity | Reference |

| 6-Chloro-2,4-diamino pyrimidine | Aspergillus multi, Aspergillus niger, Candida albicans | Fungicidal | researchgate.netresearchgate.net |

| BM212 (a pyrrole derivative) | Candida albicans, Cryptococcus neoformans | Marked activity | nih.gov |

| Novel pyrimidine and pyrimidopyrimidine derivatives | Candida albicans, Aspergillus flavus | Excellent | nih.gov |

Anticancer and Antitumor Properties

The quest for novel anticancer agents has led to the investigation of this compound derivatives as potential therapeutics. These compounds have demonstrated cytotoxic activities against various cancer cell lines.

A series of novel pyrimidine and pyrimidopyrimidine analogs were synthesized and evaluated for their cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines. nih.gov The results indicated that some of these compounds exhibited high cytotoxic activities, with IC50 values very close to those of the reference drug doxorubicin, while also showing good safety profiles on normal human lung fibroblast cells. nih.gov Similarly, newly synthesized 6-amino-5-cyano-2-thiopyrimidine derivatives were investigated for their anticancer activity against leukemia and were found to be potent apoptotic inducers. nih.gov

Understanding the mechanisms by which these derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research has pointed towards apoptosis induction and cell cycle arrest as key mechanisms.

Apoptotic Induction : Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. nih.gov Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, newly synthesized 6-amino-9-sulfonylpurine derivatives demonstrated the ability to induce apoptosis in human leukemia cells. nih.gov These derivatives were found to cause an accumulation of cells in the late apoptosis/necrosis stage. nih.gov Another study on a 2-thiopyrimidine derivative revealed that it triggered apoptosis by activating caspase 3, Bax, and p53, while suppressing Bcl-2. nih.gov

Cell Cycle Arrest : The cell cycle is a tightly regulated process that governs cell division. Disrupting the cell cycle in cancer cells can prevent their proliferation. Pyrimidine derivatives have been shown to cause cell cycle arrest. nih.gov For example, certain 1,2,3-triazole-pyrimidine hybrids induced cell cycle arrest in the G2/M phase in EC-109 cells. nih.gov The inhibition of key cell cycle regulators, such as BRD4 and PLK1, by novel aminopyrimidine-2,4-diones has also been reported to lead to cell cycle arrest. nih.gov

Anti-inflammatory and Analgesic Effects

Chronic inflammation is implicated in a variety of diseases, driving the search for new anti-inflammatory agents. Derivatives of this compound have shown potential in this area.

A study on novel pyrimidine and pyrimidopyrimidine derivatives investigated their in vitro anti-inflammatory activity using a membrane stabilization method. nih.gov The results showed that some of the synthesized compounds demonstrated strong anti-hemolytic and antioxidant effects, which are indicative of anti-inflammatory potential. nih.gov Another study focused on amino derivatives of diaryl pyrimidines and azolopyrimidines as protective agents against LPS-induced acute lung injury, a condition characterized by excessive inflammation. mdpi.comnih.gov Certain compounds were found to inhibit the synthesis of nitric oxide and interleukin-6, key mediators of inflammation. nih.gov Furthermore, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, exhibited potent anti-inflammatory activity in a carrageenan-induced paw edema model, particularly after repeated administration. mdpi.com This effect was associated with the suppression of the pro-inflammatory cytokine TNF-α and the elevation of the anti-inflammatory cytokine TGF-β1. mdpi.com

Antiviral and Anti-HIV Activities

The pyrimidine nucleus is a fundamental component in the development of antiviral agents, particularly those targeting human immunodeficiency virus (HIV). nih.gov Nucleoside analogs containing the pyrimidine scaffold interfere with viral replication by inhibiting the synthesis of viral DNA or RNA. gsconlinepress.com This mechanism has been successfully exploited in drugs for treating infections caused by herpes viruses, hepatitis B, and HIV. gsconlinepress.com

Research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) has yielded potent pyrimidine derivatives. For instance, dihydrofuro[3,4-d]pyrimidine derivatives have shown exceptional potency against a wide range of HIV-1 strains, including those with NNRTI-resistant mutations. acs.org Specific compounds from this class demonstrated EC₅₀ values in the low nanomolar range, significantly outperforming established drugs like etravirine (B1671769) against certain mutant strains. acs.org Similarly, piperidine-substituted thiophene[3,2-d]pyrimidine derivatives have exhibited broad-spectrum activity against wild-type and mutant HIV-1 strains, with some compounds showing greater efficacy than etravirine. acs.org

The versatility of the pyrimidine scaffold allows for the synthesis of diverse analogues with significant anti-HIV activity. Studies have shown that modifications, such as the introduction of arylazo and alkylthio groups, can yield compounds with notable inhibitory effects against HIV-1 and HIV-2 replication in cell cultures. eurjchem.com

| Compound Class | Specific Derivative | Target | Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| Dihydrofuro[3,4-d]pyrimidines | 13c2 | HIV-1 (NNRTI-resistant strains) | 0.9–8.4 nM | acs.org |

| Dihydrofuro[3,4-d]pyrimidines | 13c4 | HIV-1 (NNRTI-resistant strains) | 0.9–8.4 nM | acs.org |

| Thiophene[3,2-d]pyrimidines | Compound 27 | HIV-1 (Wild-Type) | Low nanomolar | acs.org |

| 4-Alkylthio Pyrimidines | Compound 14 | HIV-1 & HIV-2 | > 2.12 µg/mL | eurjchem.com |

| 4-Alkylthio Pyrimidines | Compound 15 | HIV-1 & HIV-2 | 1.99 µg/mL | eurjchem.com |

Anti-diabetic and Antihyperglycemic Properties

Pyrimidine derivatives have emerged as promising candidates for the management of type-II diabetes. remedypublications.com These compounds can exert their effects through various mechanisms, including the inhibition of enzymes like α-amylase, which is crucial for starch breakdown. remedypublications.com The heterocyclic structure of pyrimidines, especially when fused with other rings like thiazole, has shown significant pharmacological importance in developing anti-diabetic agents. remedypublications.comnih.gov

In vivo studies using animal models have demonstrated the efficacy of novel pyrimidine derivatives. For example, certain fused pyrimidine compounds have shown promising results in reducing total serum glucose and cholesterol levels in rats, with effects comparable to the reference drug glimepiride. nih.gov Synthesized pyrimido[1,6-a]pyrimidine derivatives have also exhibited significant antidiabetic and antioxidant effects in neonatal streptozotocin-induced diabetic rats. Molecular docking studies support these findings, showing that pyrimidine derivatives can form strong hydrogen bonds with target complexes relevant to diabetes. remedypublications.com

| Compound ID | α-Amylase Inhibition (%) | Reference |

|---|---|---|

| SA-1 | 62.3% | remedypublications.com |

| SA-2 | 74.1% | remedypublications.com |

| SA-3 | 83.5% | remedypublications.com |

| SA-4 | 69.8% | remedypublications.com |

| SA-5 | 52.4% | remedypublications.com |

Central Nervous System (CNS) Activity (e.g., Anticonvulsant, CNS depressant)

The pyrimidine scaffold is a key feature in many compounds with significant central nervous system activity. nih.govresearchgate.net Derivatives have been extensively studied for their potential as anticonvulsant and CNS depressant agents. nih.govresearchgate.netbenthamdirect.comresearchgate.net

Several studies have focused on synthesizing and evaluating novel pyrimidine derivatives for anticonvulsant properties. ekb.egbenthamdirect.com In preclinical models, such as pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure tests, certain substituted thiopyrimidine derivatives displayed remarkable anticonvulsant efficiency, comparable to reference drugs like phenytoin (B1677684) and carbamazepine. ekb.eg One lead compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, was found to prevent lethality, reduce seizure severity, and increase the latency period in PTZ-induced seizures in rats. medipol.edu.tr Further investigations into the mechanisms of action suggest that these compounds may influence neurotransmitter levels, showing a notable elevation of GABA, norepinephrine, dopamine, and serotonin, and a reduction in glutamate (B1630785) levels in the brain. ekb.eg

In addition to anticonvulsant effects, some pyrimidine derivatives exhibit CNS depressant activity. researchgate.netnih.gov Studies using actophotometer scoring have shown that 5-substituted pyrimidin-2,4,6-triones can decrease locomotor activity, indicating a marked depression of the central nervous system. researchgate.net

| Neurotransmitter | Effect | Level Range (µg/g tissue) | Reference |

|---|---|---|---|

| GABA | Elevation | 2.62 - 3.86 | ekb.eg |

| Norepinephrine | Elevation | 0.53 - 0.85 | ekb.eg |

| Dopamine | Elevation | 1.80 - 2.63 | ekb.eg |

| Serotonin | Elevation | 0.50 - 0.73 | ekb.eg |

| Glutamate | Reduction | 3.67 - 5.70 | ekb.eg |

Other Biological Activities (e.g., Antioxidant, Anthelmintic, Anti-malarial, Antithyroid)

The structural diversity of pyrimidine derivatives has led to their investigation in a wide array of other biological contexts. nih.govresearchgate.net

Antioxidant Activity: Pyrimidine derivatives are recognized as potent "free radical scavengers." ijpsonline.com They can mitigate oxidative damage by neutralizing free radicals, which is beneficial in preventing chronic diseases. ijpsonline.com In vitro assays, such as DPPH and ABTS methods, have confirmed the significant radical scavenging activity of various pyrimidine derivatives, with some compounds showing IC₅₀ values in the low micromolar range. ijpsonline.commdpi.com

Anthelmintic Activity: The pyrimidine nucleus has been identified as a promising scaffold for developing anthelmintic drugs, which are used to treat parasitic worm infections. nih.govresearchgate.netbenthamdirect.com

Anti-malarial Activity: Pyrimidine-containing compounds are crucial in the fight against malaria. gsconlinepress.com Drugs like pyrimethamine (B1678524) target the dihydrofolate reductase (DHFR) enzyme in the Plasmodium parasite, an essential pathway for its survival. rsc.orggsconlinepress.com Research continues to produce novel pyrimidine-based hybrids and derivatives that are effective against both drug-sensitive and drug-resistant strains of P. falciparum. nih.govrsc.org For example, certain 4-aminoquinoline-pyrimidine hybrids have demonstrated potency 7-8 times greater than chloroquine (B1663885) against sensitive strains and up to 25-fold more activity against resistant strains. nih.gov

Antithyroid Activity: Certain pyrimidine derivatives have been synthesized and evaluated for their antithyroid properties. jst.go.jpnih.gov These compounds are assessed for their ability to interact with molecular iodine and inhibit lactoperoxidase, key components in thyroid hormone synthesis. jst.go.jpnih.gov In vivo studies in rats have confirmed the antithyroid potential of specific derivatives by measuring T₄ and TSH levels and examining thyroid gland histology. nih.gov

| Activity | Compound/Derivative Class | Key Finding | Reference |

|---|---|---|---|

| Antioxidant | Chromenopyrimidinethiones | Significant DPPH radical scavenging (IC₅₀ < 42 µg/ml) | ijpsonline.com |

| Anti-malarial | 4-Aminoquinoline-pyrimidine hybrids | Potent against CQ-resistant P. falciparum (IC₅₀ = 0.004 µM for compound 8m) | nih.gov |

| Anti-malarial | Pyrimidine-tethered sulfonamides | Effective against CQ-resistant strains (IC₅₀ = 3.12 µM for compound SZ14) | rsc.org |

| Antithyroid | 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline | High in vitro activity (IC₅₀ = 0.65 x 10⁻⁴ M) | jst.go.jpnih.gov |

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

Understanding the relationship between the chemical structure of a pyrimidine derivative and its biological activity is paramount for designing more effective therapeutic agents. nih.govresearchgate.net SAR studies provide crucial insights into how modifications to the pyrimidine core influence its pharmacological properties. benthamdirect.comrsc.org

Impact of Substituent Position and Nature on Biological Potency

The biological activity of pyrimidine derivatives is highly dependent on the type and position of substituents on the pyrimidine ring. nih.govresearchgate.netbenthamdirect.com SAR studies have consistently shown that even minor changes to the molecular structure can lead to significant variations in potency and selectivity.

For example, in the context of antitubercular activity, the central pyrimidine ring was found to be crucial. acs.org The presence of a chlorine atom on this ring was important for activity, as its removal led to a decrease in potency. acs.org Replacing chlorine with a smaller fluorine atom resulted in comparable activity, but substitution with a larger, more lipophilic trifluoromethyl group was less favorable. acs.org This indicates that both electronic and steric factors of the substituent at this position play a key role.

Similarly, in the development of anti-HIV agents, the nature of the substituent at specific positions dictates the inhibitory effect. For pyrimidine-2,4-diones, the presence of an ethereal group at the C-3 position was linked to potent HIV reverse transcriptase inhibition in the nanomolar range. nih.gov

Correlation of Computational Predictions with Experimental Biological Data

The integration of computational methods, such as molecular docking, with experimental biological evaluation has become an indispensable tool in modern drug discovery. remedypublications.com This approach accelerates the identification and optimization of lead compounds by predicting how a molecule might interact with its biological target.

Molecular docking studies are used to investigate the binding modes of designed pyrimidine derivatives within the active site of a target protein. remedypublications.com For instance, in the development of anti-diabetic agents, docking simulations predicted that certain pyrimidine derivatives would form strong hydrogen bonds with the target complex 1HNY. remedypublications.com These in silico predictions were subsequently validated by in vitro assays, which confirmed that the synthesized compounds exhibited good anti-diabetic activity, demonstrating a strong correlation between the computational and experimental data. remedypublications.com

This synergy is also evident in the search for novel antibacterial agents. Docking simulations suggested that a specific pyrimidine derivative (compound 7c) had a good interaction with the active cavities of dihydrofolate reductase (DHFR). nih.gov This prediction was confirmed by in vitro enzyme studies, which showed that the compound did indeed display DHFR inhibition, aligning the computational model with the experimental outcome. nih.gov

Pharmacological Profiling and In Vitro / In Vivo Studies

Derivatives of this compound serve as a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide range of pharmacological activities. These derivatives have been subjected to extensive preclinical evaluation, including in vitro and in vivo studies, to determine their therapeutic potential. Research has focused on their ability to modulate the activity of key biological targets, revealing promising applications in areas such as cancer and inflammatory diseases.

One area of investigation involves the synthesis of aminopyrimidine derivatives as anti-inflammatory agents. Studies on primary murine macrophages have shown that certain diaryl substituted pyrimidine and nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives can inhibit the production of inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6) upon lipopolysaccharide (LPS) stimulation. mdpi.com In an in vivo model of acute lung injury induced by LPS, a selected compound demonstrated protective effects, which were supported by biochemical, cytological, and morphological markers. mdpi.com

Further research has explored the antiprotozoal activity of this class of compounds. Derivatives of 2-amino-4,6-dimethylpyridine (B145770), a related structural class, have been evaluated against Leishmania mexicana. One furan-2-carboxamide derivative effectively inhibited the growth of both promastigote and intracellular amastigote forms of the parasite in vitro. nih.gov Subsequent in vivo testing in a murine model of established L. mexicana infection showed that this compound significantly reduced the parasite burden in the lymph nodes, spleen, and liver. nih.gov

Enzyme Inhibition Studies

The structural framework of this compound is a key feature in the design of potent and selective enzyme inhibitors. Derivatives have been developed to target various enzyme families, including kinases, cholinesterases, and glucuronidases.

One notable success has been the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma (HCC). A series of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives were designed and synthesized, leading to the identification of compounds with potent and highly selective inhibitory activity against FGFR4 over other FGFR isoforms (FGFR1-3). nih.gov For instance, compound 6O from this series exhibited significantly higher selectivity for FGFR4 compared to the well-known inhibitor BLU9931. nih.gov

Another study focused on the inhibition of β-glucuronidase, an enzyme linked to various pathological conditions. A library of twenty-seven 2-aminopyrimidine (B69317) derivatives was synthesized and screened for their inhibitory activity. One compound, in particular, demonstrated activity markedly superior to the standard inhibitor, D-saccharic acid 1,4-lactone. mdpi.com

Derivatives of the related 2-amino-4,6-dimethylpyridine scaffold have also been investigated as cholinesterase inhibitors, which are relevant for Alzheimer's disease treatment. These compounds were found to be moderately active inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov

Below is a table summarizing the enzyme inhibition data for selected derivatives.

| Compound/Derivative Class | Target Enzyme | IC50 Value | Source |

| 2-amino-4,6-dimethylpyrimidin-5-ol derivative (Compound 6O) | FGFR4 | - | nih.gov |

| 2-aminopyrimidine derivative (Compound 24) | β-Glucuronidase | 2.8 ± 0.10 µM | mdpi.com |

| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 ± 2.16 µM | mdpi.com |

| 2-amino-4,6-dimethylpyridine derivatives | Acetylcholinesterase | Moderately active | nih.gov |

| 2-amino-4,6-dimethylpyridine derivatives | Butyrylcholinesterase | Moderately active | nih.gov |

Cellular Assays and Biological Target Interaction

Cellular assays are crucial for evaluating the biological effects of this compound derivatives and understanding their interaction with biological targets within a cellular context. These studies provide insights into mechanisms of action, including anti-proliferative effects, cytotoxicity, and modulation of cellular signaling pathways.

In the context of anti-cancer research, aminodimethylpyrimidinol derivatives designed as FGFR4 inhibitors were evaluated against hepatocellular carcinoma (HCC) cell lines that overexpress the FGF19-FGFR4 signaling pathway, such as Hep3B and Huh7. nih.gov Treatment with these compounds resulted in significant anti-proliferative activity. nih.gov For example, compounds 6A and 6O demonstrated growth inhibition in Hep3B cells. nih.gov The mechanism of action for these selective FGFR4 inhibitors is believed to involve covalent interaction with the Cys552 residue in the ATP-binding site of the enzyme. nih.gov

The anti-inflammatory properties of pyrimidine derivatives have been assessed using primary murine macrophages. Certain compounds were identified that could inhibit the synthesis of nitric oxide and interleukin-6 at a concentration of 100 µM without significantly impacting macrophage viability or phagocytic capacity, unlike the reference drug dexamethasone (B1670325) which showed pronounced immunosuppressive activity. mdpi.com

The antileishmanial activity of a furan-2-carboxamide derivative of 2-amino-4,6-dimethylpyridine was investigated in vitro against Leishmania mexicana. The compound inhibited the growth of both promastigotes and intracellular amastigotes. nih.gov Flow cytometry studies suggested that the compound's mechanism involves the reduction of protein and DNA synthesis in the parasite. nih.gov Further structural modifications, replacing the amide with an imidazolidin-2-one moiety, led to new derivatives with enhanced in vitro activity against intracellular amastigotes. nih.gov

The table below summarizes findings from various cellular assays.

| Derivative Class | Cell Line / System | Biological Target / Pathway | Key Findings | IC50 Value | Source |

| Aminodimethylpyrimidinol (Compound 6A) | Hep3B (HCC) | FGFR4 Signaling | Anti-proliferative activity | 25.2 µM | nih.gov |

| Aminodimethylpyrimidinol (Compound 6O) | Hep3B (HCC) | FGFR4 Signaling | Anti-proliferative activity | 4.5 µM | nih.gov |

| Diaryl Pyrimidine Derivatives | Primary Murine Macrophages | IL-6 and NO Synthesis | Inhibition of inflammatory mediators | - | mdpi.com |

| Furan-2-carboxamide derivative | L. mexicana promastigotes | Parasite Growth | Inhibition of parasite growth | 69 ± 2 µM | nih.gov |

| Furan-2-carboxamide derivative | L. mexicana amastigotes | Parasite Growth | Inhibition of intracellular parasite growth | 89 ± 9 µM | nih.gov |

| N-substituted imidazolidin-2-one derivative | L. mexicana amastigotes | Parasite Growth | Enhanced inhibition of intracellular parasite growth | 7 ± 3 µM | nih.gov |

| N-substituted imidazolidin-2-one derivative | L. mexicana amastigotes | Parasite Growth | Enhanced inhibition of intracellular parasite growth | 13 ± 0.5 µM | nih.gov |

Future Research Directions and Challenges

Exploration of Novel Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is a mature field, yet the quest for more efficient, high-yielding, and environmentally benign methods is perpetual. nih.govgsconlinepress.com Traditional multi-step syntheses for compounds like 2-chloropyrimidin-4-ols are often cumbersome. azolifesciences.com Future research is increasingly directed towards novel, one-pot transformations that streamline the production of these valuable intermediates. azolifesciences.com For instance, the development of methodologies using alternative reagents to circumvent the harsh conditions associated with traditional methods is a key area of exploration. azolifesciences.com

Furthermore, the adaptability of the pyrimidine synthesis allows for the creation of a wide array of structurally diverse analogues. researchgate.netnih.gov Research into multicomponent reactions (MCRs), which combine three or more reactants in a single operation, represents a promising avenue. rasayanjournal.co.in These reactions offer significant advantages by minimizing waste, reducing reaction times, and simplifying workup procedures, aligning with the principles of green chemistry. rasayanjournal.co.in The exploration of novel catalysts, including metallic nanoparticles, is also gaining traction to enhance reaction efficiency and selectivity, offering new pathways to complex pyrimidine-based structures. researchgate.net Future efforts will likely focus on expanding the library of accessible pyrimidine derivatives through these innovative and sustainable synthetic strategies. semanticscholar.org

Development of More Potent and Selective Bioactive Agents

The pyrimidine nucleus is a privileged scaffold in drug discovery, present in numerous clinically approved drugs for a wide range of diseases, including cancer, and viral and bacterial infections. gsconlinepress.comnih.govmdpi.com The versatility of the pyrimidine ring allows for easy structural modification at its 2, 4, 5, and 6 positions, enabling chemists to fine-tune the molecule's pharmacodynamic and pharmacokinetic properties. rasayanjournal.co.in A significant future direction is the rational design of hybrid molecules, which combine the pyrimidine scaffold with other pharmacophores to create agents with enhanced potency, improved target selectivity, and the ability to overcome drug resistance. semanticscholar.orgnih.gov

Recent research has demonstrated the potential of pyrimidine derivatives in developing highly selective inhibitors for specific biological targets. For example, derivatives of 2-aminopyrimidin-5-ol (B19461) have been identified as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), showing potential in treating hepatocellular carcinoma. nih.gov Similarly, 6-amino-5-cyano-2-thiopyrimidine derivatives have shown promise as potent anticancer agents against leukemia. andrewyoungmassachusetts.com Another study highlighted 4,6-disubstituted pyrimidines as potential inhibitors of microtubule affinity-regulating kinase 4 (MARK4) for Alzheimer's disease treatment. mdpi.com The ongoing challenge is to continue this trajectory, designing next-generation compounds with even greater potency and selectivity to minimize off-target effects and improve therapeutic outcomes. semanticscholar.org

| Compound Class | Target/Application | Key Findings |

| 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives | FGFR4 inhibitors for Hepatocellular Carcinoma | Compound 6O showed excellent selectivity towards FGFR4 over other subtypes (FGFR1-3). nih.gov |

| 6-amino-5-cyano-2-thiopyrimidine derivatives | Anticancer agents for Leukemia | Investigated the mechanism of thiopyrimidine-induced apoptosis in leukemia cells. andrewyoungmassachusetts.com |

| 4,6-disubstituted pyrimidine derivatives | MARK4 inhibitors for Alzheimer's Disease | Identified promising kinase inhibitors through in-vitro and in-silico studies. mdpi.com |

| Imidazole–pyrimidine–sulfonamide hybrids | HER2/EGFR inhibitors for Cancer | Compounds 88 and 89 demonstrated significant inhibition against HER2 and EGFR mutants. nih.gov |

Addressing Scalability and Regulatory Aspects for Green Synthesis

The transition from laboratory-scale synthesis to industrial-scale manufacturing presents significant challenges, particularly concerning sustainability, cost-effectiveness, and regulatory compliance. google.com Traditional methods for pyrimidine synthesis often rely on hazardous solvents and toxic reagents, posing risks to both human health and the environment. rasayanjournal.co.in A major future challenge is the development and implementation of green chemistry approaches that are scalable and economically viable. rasayanjournal.co.innih.gov

Green synthetic techniques such as microwave-assisted synthesis, ultrasound irradiation, and solvent-free reactions have been shown to produce pyrimidines with higher yields, shorter reaction times, and a better environmental profile. rasayanjournal.co.insemanticscholar.orgresearchgate.net These methods reduce waste generation and simplify product purification, which are critical factors for industrial application. rasayanjournal.co.in The use of safer, biodegradable, and recyclable catalysts and solvents is a key focus. rasayanjournal.co.ineurekaselect.com As environmental regulations become more stringent, the adoption of these sustainable practices is not just beneficial but will become a necessity for pharmaceutical manufacturing. andrewyoungmassachusetts.com The challenge lies in adapting these green methodologies to be robust and reproducible on a large scale while meeting the rigorous quality standards of the pharmaceutical industry. researchgate.net

Integration of Advanced Computational Techniques in Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of new therapeutic agents. researchgate.netnih.gov For pyrimidine-based drug discovery, the integration of advanced computational methods is a critical future direction. mdpi.com Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict how pyrimidine derivatives will interact with their biological targets. mdpi.comresearchgate.netresearchgate.net

These in-silico studies provide deep insights into the molecular basis of a compound's activity, guiding the design of new analogues with improved binding affinity and selectivity. mdpi.comnih.gov For instance, molecular docking was crucial in elucidating the structure-activity relationship of FGFR4 inhibitors. nih.gov The increasing use of machine learning and artificial intelligence is set to further revolutionize this field, enabling the screening of vast virtual libraries of compounds and the prediction of their biological activities and toxicological profiles with greater accuracy. researchgate.netnih.gov The primary challenge is to enhance the predictive power of these computational models and ensure their effective integration with experimental validation to streamline the drug development pipeline. nih.gov

Multidisciplinary Collaborations in Pyrimidine Research

The complexity of modern drug discovery necessitates a collaborative, multidisciplinary approach. azolifesciences.comparabolicdrugs.com The journey of a pyrimidine-based compound from a laboratory concept to a clinical therapeutic involves expertise from a wide range of scientific disciplines. researchgate.netbusinesschemistry.org Future success in pyrimidine research will heavily depend on fostering strong collaborations between medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians. azolifesciences.comparabolicdrugs.com

Such interdisciplinary teams are better equipped to tackle the complex challenges inherent in drug development. parabolicdrugs.com Chemists can design and synthesize novel compounds, biologists can evaluate their efficacy and mechanism of action in cellular and animal models, and computational scientists can guide the design process through in-silico modeling. azolifesciences.com Partnerships between academic institutions and the pharmaceutical industry are also vital, as they bridge the gap between basic research and clinical application, accelerating the translation of promising discoveries into life-saving therapies. azolifesciences.comandrewyoungmassachusetts.com While these collaborations can present challenges, such as communication barriers and differing objectives, their ability to foster innovation and creative problem-solving is essential for the future of pyrimidine-based drug development. parabolicdrugs.combusinesschemistry.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Amino-2-chloropyrimidin-4-OL to achieve high yields and purity?

- Methodology :

- Use stepwise substitution reactions starting with 2,4,6-trichloropyrimidine. Amination at the 6-position can be achieved using aqueous ammonia under controlled pH (8–9) and temperature (60–80°C). Subsequent hydrolysis of the 4-chloro group requires refluxing in dilute HCl (1–2 M) for 4–6 hours .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes) or HPLC (C18 column, acetonitrile/water mobile phase).

- Key Parameters :

| Step | Reagent/Condition | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Amination | NH₃ (aq.), pH 8.5 | 70°C | 6 h | 75–85 |

| Hydrolysis | 1.5 M HCl | Reflux | 5 h | 90–95 |

Q. What purification techniques are recommended for isolating this compound from reaction byproducts?

- Methodology :